Thiepino[4,5-f]-1,3-benzodioxole-6-carboxylicacid,5,6,8,9-tetrahydro-8-methyl-9-oxo-,(6R,8S)-
Overview
Description
Thiepino[4,5-f]-1,3-benzodioxole-6-carboxylicacid,5,6,8,9-tetrahydro-8-methyl-9-oxo-,(6R,8S)- is a complex organic compound characterized by its unique structure, which includes a thiepino ring fused with a benzodioxole moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiepino[4,5-f]-1,3-benzodioxole-6-carboxylicacid,5,6,8,9-tetrahydro-8-methyl-9-oxo-,(6R,8S)- typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the condensation reaction of sulfur-containing compounds with benzodioxole derivatives can lead to the formation of the thiepino ring system. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Thiepino[4,5-f]-1,3-benzodioxole-6-carboxylicacid,5,6,8,9-tetrahydro-8-methyl-9-oxo-,(6R,8S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted benzodioxole compounds .
Scientific Research Applications
Thiepino[4,5-f]-1,3-benzodioxole-6-carboxylicacid,5,6,8,9-tetrahydro-8-methyl-9-oxo-,(6R,8S)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug design, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of Thiepino[4,5-f]-1,3-benzodioxole-6-carboxylicacid,5,6,8,9-tetrahydro-8-methyl-9-oxo-,(6R,8S)- involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]thiophene derivatives: These compounds share a similar thiepino ring structure and are known for their electronic properties and applications in organic electronics.
Benzodioxole derivatives: Compounds with a benzodioxole moiety are often studied for their potential biological activities and use in medicinal chemistry.
Uniqueness
Thiepino[4,5-f]-1,3-benzodioxole-6-carboxylicacid,5,6,8,9-tetrahydro-8-methyl-9-oxo-,(6R,8S)- is unique due to its specific combination of the thiepino and benzodioxole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C13H12O5S |
---|---|
Molecular Weight |
280.30 g/mol |
IUPAC Name |
(6R,8S)-8-methyl-9-oxo-5,6-dihydrothiepino[4,5-f][1,3]benzodioxole-6-carboxylic acid |
InChI |
InChI=1S/C13H12O5S/c1-6-12(14)8-4-10-9(17-5-18-10)2-7(8)3-11(19-6)13(15)16/h2,4,6,11H,3,5H2,1H3,(H,15,16)/t6-,11+/m0/s1 |
InChI Key |
TYHNFFWJNWIVOY-UPONEAKYSA-N |
Isomeric SMILES |
C[C@H]1C(=O)C2=CC3=C(C=C2C[C@@H](S1)C(=O)O)OCO3 |
Canonical SMILES |
CC1C(=O)C2=CC3=C(C=C2CC(S1)C(=O)O)OCO3 |
Origin of Product |
United States |
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